Usambarine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

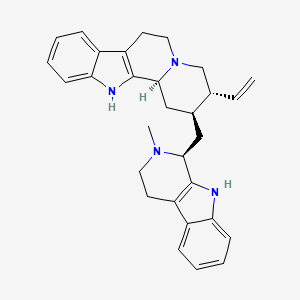

Usambarine is a harmala alkaloid.

Scientific Research Applications

Anticancer Properties

Usambarine has been studied for its potential anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways related to cell growth and survival is under investigation.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. It has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, a study published in Journal of Ethnopharmacology highlighted this compound's inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-κB signaling pathway. This makes it a candidate for developing treatments for chronic inflammatory diseases.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes that play critical roles in various biological processes. For example, studies have shown that it can inhibit lipoxygenase activity, which is significant in inflammatory responses. This property could be harnessed for therapeutic applications targeting inflammatory diseases.

Natural Product Chemistry

The structural characteristics of this compound make it an interesting subject for natural product chemistry research. Its unique chemical structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities.

Data Table: Summary of this compound Applications

| Application Type | Specific Use Cases | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Effective against breast and colon cancer cells |

| Antimicrobial | Treatment against bacterial and fungal infections | Inhibitory effects on Staphylococcus aureus and Candida albicans |

| Anti-inflammatory | Treatment for chronic inflammatory diseases | Reduces pro-inflammatory cytokines |

| Enzyme Inhibition | Inhibition of lipoxygenase | Significant reduction in inflammatory responses |

| Natural Product Chemistry | Development of modified derivatives | Potential for enhanced biological activities |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was tested against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating its potential as a topical antimicrobial agent.

Properties

CAS No. |

35226-29-0 |

|---|---|

Molecular Formula |

C30H34N4 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |

InChI |

InChI=1S/C30H34N4/c1-3-19-18-34-15-13-24-22-9-5-7-11-26(22)32-30(24)28(34)17-20(19)16-27-29-23(12-14-33(27)2)21-8-4-6-10-25(21)31-29/h3-11,19-20,27-28,31-32H,1,12-18H2,2H3/t19-,20-,27-,28-/m0/s1 |

InChI Key |

JICXOAIUPFUZPK-DXBSEXLMSA-N |

SMILES |

CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27 |

Isomeric SMILES |

CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27 |

Canonical SMILES |

CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.